

Application Notes and Protocols for the Electrochemical Intercalation of Rubidium into Graphite

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Compound of Interest

Compound Name: *Rubidium carbonate*

Cat. No.: *B179396*

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A Note on the Use of **Rubidium Carbonate**:

Extensive literature searches did not yield any published methods or data on the successful electrochemical intercalation of rubidium into graphite using **rubidium carbonate** as the electrolyte or as a component in an aqueous, non-aqueous, or molten salt electrolyte system. The high melting point of **rubidium carbonate** (835 °C) and the potential for parasitic reactions involving the carbonate anion at the required electrochemical potentials may render it unsuitable for this application. The following application notes and protocols are therefore based on the scientifically documented and successful method of using rubidium bis(trifluoromethanesulfonyl)amide (RbTFSA) in non-aqueous electrolytes.

Application Note: Electrochemical Intercalation of Rubidium into Graphite using RbTFSA-Based Electrolytes

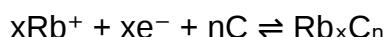
This document provides a detailed overview and experimental protocols for the electrochemical intercalation of rubidium ions (Rb^+) into graphite. This process is of significant interest for fundamental studies of graphite intercalation compounds (GICs) and for the development of novel energy storage systems. The protocols described herein are based on established methodologies utilizing rubidium bis(trifluoromethanesulfonyl)amide (RbTFSA) in various non-

aqueous electrolytes, which have been shown to facilitate reversible rubidium intercalation.[1][2][3]

1.1. Overview of the Intercalation Process

The electrochemical intercalation of rubidium into graphite involves the insertion of Rb^+ ions between the graphene layers of the graphite host structure. This process is driven by an applied potential and results in the formation of rubidium-graphite intercalation compounds (Rb-GICs) with distinct staging behavior.[1][2] The staging phenomenon refers to the periodic arrangement of intercalated rubidium layers separated by a specific number of graphene layers. The common stages observed for rubidium intercalation are Stage-3 (RbC_{36}), Stage-2 (RbC_{24}), and Stage-1 (RbC_8).[1][2][3]

The overall electrochemical reaction can be represented as:



1.2. Key Materials and Reagents

- **Graphite:** Natural graphite powder or highly oriented pyrolytic graphite (HOPG) are commonly used.
- **Rubidium Salt:** Rubidium bis(trifluoromethanesulfonyl)amide (RbTFSA) is the preferred salt due to its chemical stability and solubility in various non-aqueous solvents.[1]
- **Electrolyte Solvents:** A range of solvents can be used, including carbonate esters (e.g., ethylene carbonate (EC), propylene carbonate (PC), diethyl carbonate (DEC)), glymes, and ionic liquids.[1][2]
- **Binder:** Carboxymethylcellulose (CMC) or other suitable binders are used for electrode preparation.[4]
- **Current Collector:** Copper or aluminum foil is typically used as the current collector for the graphite electrode.
- **Counter and Reference Electrodes:** Rubidium metal can be used for both the counter and reference electrodes.[5]

- Cell Components: Standard coin cells (e.g., CR2032) or specialized cells for in-situ analysis are required.

Experimental Protocols

2.1. Protocol 1: Synthesis of RbTFSA Salt

This protocol describes the synthesis of rubidium bis(trifluoromethanesulfonyl)amide (RbTFSA) via a neutralization reaction.^[1]

Materials:

- Hydrogen bis(trifluoromethanesulfonyl)amide (HTFSA)
- **Rubidium carbonate** (Rb_2CO_3)
- Ethanol
- Deionized water

Procedure:

- Dissolve a known amount of HTFSA in ethanol.
- Add a 10 mol% excess of Rb_2CO_3 powder to the HTFSA solution.
- Stir the mixture overnight to ensure complete neutralization. The pH of the solution should be monitored to confirm the completion of the reaction.
- Filter the solution to remove any unreacted Rb_2CO_3 .
- Remove the ethanol from the filtrate using a rotary evaporator under vacuum to obtain the RbTFSA salt.
- The resulting RbTFSA salt should be dried under vacuum before use in electrolyte preparation.

2.2. Protocol 2: Preparation of Graphite Electrode

Materials:

- Natural graphite powder
- Carboxymethylcellulose (CMC) binder
- Deionized water
- Copper foil

Procedure:

- Prepare a slurry by mixing natural graphite powder and CMC binder in a weight ratio of 95:5 in deionized water.^[4]
- Thoroughly mix the components to ensure a homogeneous slurry.
- Cast the slurry onto a copper foil using a doctor blade or a similar coating technique.
- Dry the coated foil in a vacuum oven to remove the solvent.
- Punch out circular electrodes of the desired diameter from the dried sheet.

2.3. Protocol 3: Assembly of a Two-Electrode Coin Cell

Materials:

- Graphite working electrode
- Rubidium metal counter/reference electrode
- Separator (e.g., glass fiber)
- RbTFSA-based electrolyte (e.g., 1 M RbTFSA in a mixture of EC:DEC)
- CR2032 coin cell components (casings, spacers, spring)

Procedure (to be performed in an argon-filled glovebox):

- Place the graphite working electrode in the center of the bottom casing of the coin cell.
- Add a few drops of the RbTFSA electrolyte to wet the electrode surface.
- Place a separator on top of the working electrode.
- Add a few more drops of electrolyte to saturate the separator.
- Place the rubidium metal counter/reference electrode on top of the separator.
- Add a spacer and a spring on top of the counter electrode.
- Carefully place the top casing and crimp the coin cell to seal it.

2.4. Protocol 4: Electrochemical Intercalation and Characterization

Equipment:

- Potentiostat/Galvanostat (battery cycler)
- X-ray diffractometer (for ex-situ or in-situ analysis)
- Raman spectrometer

Procedure:

- Galvanostatic Cycling: Connect the assembled coin cell to a battery cycler. Perform galvanostatic reduction (intercalation) and oxidation (deintercalation) at a specific current density (e.g., C/10, where $1C = 279 \text{ mA g}^{-1}$, assuming the formation of RbC_8).^{[5][6]} The potential window is typically set between 0.005 V and 2 V vs. Rb^+/Rb .^[5]
- Ex-situ Characterization: To analyze the structural changes at different states of charge, cycle the cells to the desired potentials, then disassemble them inside a glovebox. The harvested electrodes should be rinsed with a suitable solvent to remove residual electrolyte before characterization by XRD and Raman spectroscopy.
- In-situ XRD: For continuous monitoring of the structural evolution during intercalation, a specially designed electrochemical cell with an X-ray transparent window is required.^{[4][7][8]}

[9][10] The cell is cycled while XRD patterns are continuously recorded.

Data Presentation

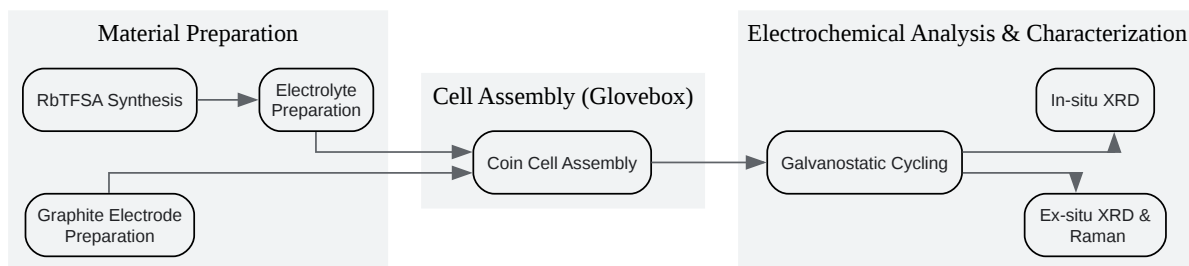
Table 1: Electrochemical Properties of Rubidium Intercalation into Graphite

Parameter	Value	Electrolyte System	Reference
Initial Discharge Capacity	216 mAh g ⁻¹	Rb[FTA]–[C ₄ C ₁ pyrr] [FTA] IL	[6]
Reversible Capacity	~279 mAh g ⁻¹	RbTFSA in FSA-based IL	[1]
Theoretical Capacity (RbC ₈)	279 mAh g ⁻¹	-	[6]
Coulombic Efficiency (1st cycle)	57%	Rb[FTA]–[C ₄ C ₁ pyrr] [FTA] IL	[6]
Cycling Stability	~180 mAh g ⁻¹ after 50 cycles at 0.5C	Rb[FTA]–[C ₄ C ₁ pyrr] [FTA] IL	[6]

Table 2: Staging Behavior of Rubidium-Graphite Intercalation Compounds

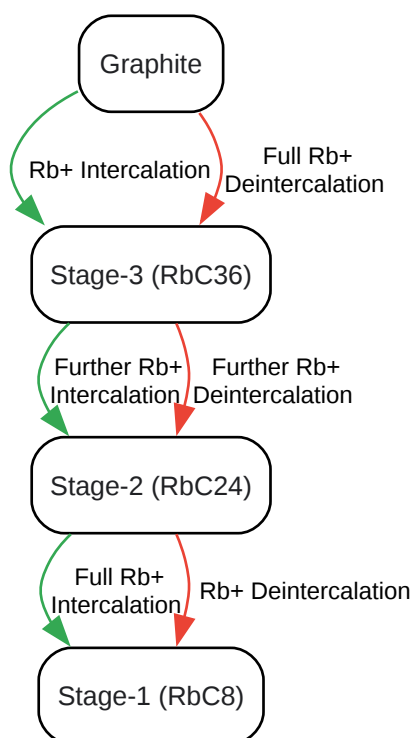
Stage	Stoichiometry	Interlayer Spacing (Å)	Color	Reference
Stage-3	RbC ₃₆	-	-	[1][2]
Stage-2	RbC ₂₄	-	-	[1][2]
Stage-1	RbC ₈	5.65	Bright Orange	[1][6]

Visualization



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Experimental workflow for electrochemical intercalation.



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Staging mechanism of rubidium intercalation in graphite.

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